molecular formula C18H15NO B6337592 (4-Ethylphenyl)(quinolin-3-yl)methanone CAS No. 1184711-21-4

(4-Ethylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337592
CAS No.: 1184711-21-4
M. Wt: 261.3 g/mol
InChI Key: AVOGKHYDEZFGDV-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)(quinolin-3-yl)methanone is a quinoline-derived compound characterized by a ketone group bridging a 4-ethylphenyl substituent and the 3-position of the quinoline scaffold.

Properties

IUPAC Name

(4-ethylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOGKHYDEZFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Aza-Michael Addition and Annulation

A transition metal-free protocol enables the synthesis of 3-acylquinoline derivatives via aza-Michael addition followed by intramolecular annulation. For (4-ethylphenyl)(quinolin-3-yl)methanone, this pathway involves:

  • Reagents : Enaminones and orthoesters (e.g., triethyl orthoacetate) under basic conditions (EtONa/EtOH).

  • Conditions : 80°C for 8 hours.

  • Mechanism : Base-mediated deprotonation initiates nucleophilic attack by the enaminone nitrogen on the electrophilic carbonyl of the orthoester, followed by cyclization to form the quinoline scaffold .

Example Reaction

Starting MaterialReagents/ConditionsProductYield
This compoundTriethyl orthoacetate, EtONa/EtOH, 80°C3-Acylquinoline derivative68%

Substituent-Dependent Reactivity

The 4-ethylphenyl group modulates reactivity through steric hindrance and electronic effects:

Electron-Donating vs. Electron-Withdrawing Effects

  • Electron-donating groups (e.g., -NMe₂) reduce electrophilicity at the quinoline carbonyl, lowering yields in nucleophilic acylations.

  • Electron-withdrawing groups (e.g., -NO₂) enhance reactivity but may lead to side reactions under harsh conditions .

Substituent Impact Table

Substituent on Aryl GroupReaction TypeYield (%)Notes
-OPhAza-Michael Annulation71Moderate steric hindrance
-NMe₂Acyl Transfer60Reduced electrophilicity observed
-CF₃Oxidation55Increased by-product formation

By-Product Formation in Complex Reactions

Unexpected by-products arise during multi-step syntheses, particularly under non-optimized conditions:

  • Hydrazide-Mediated Side Reactions : Interaction with hydrazides can yield 3-acylamino-4(3H)-quinazolinones via intermediates involving benzotriazole displacement (Scheme 6 in ).

  • Orthoester Decomposition : Prolonged heating of orthoesters may generate acylated by-products requiring chromatographic separation .

By-Product Case Study

Main ReactionBy-Product StructureIsolation YieldConditions
Acyl Transfer with Hydrazides3-Acylaminoquinazolinone36%Pyridine, 12 hours, 100°C

Comparative Analysis with Related Quinoline Derivatives

This compound exhibits distinct reactivity compared to analogs:

CompoundKey ReactionYield (%)Unique Feature
(4-Methoxyphenyl)(quinolin-3-yl)methanoneSuzuki–Miyaura Coupling82Enhanced electron density improves coupling efficiency
(4-Nitrophenyl)(quinolin-3-yl)methanoneNucleophilic Aromatic Substitution45Nitro group directs substitution regioselectivity
This compoundAza-Michael Annulation68Ethyl group balances steric/electronic effects

Mechanistic Insights

  • Oxidation : The quinoline core undergoes selective oxidation at the C4 position using KMnO₄, forming quinoline N-oxide derivatives.

  • Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though competing reduction of the quinoline ring may occur .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Research has indicated that compounds similar to (4-Ethylphenyl)(quinolin-3-yl)methanone exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes responsible for DNA replication, such as DNA gyrase and topoisomerase IV. These compounds have shown promise in inducing apoptosis in various cancer cell lines and inhibiting tumor growth through multiple pathways.

Antimicrobial Activity
Quinoline derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains. The presence of the ethyl group can enhance its interaction with microbial targets, although detailed efficacy data against particular pathogens is still required.

Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is well-documented. This compound may modulate inflammatory pathways or inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Materials Science

Organic Semiconductors
Due to its unique electronic properties, this compound has applications in the development of organic semiconductors. Its ability to facilitate charge transport makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Chemical Sensors
The compound's electronic characteristics allow it to be explored as a component in chemical sensors, particularly for detecting biomolecules or environmental pollutants.

Biological Studies

Researchers are investigating the interactions of this compound with various biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

  • Anticancer Activity Study
    A study investigated the effects of various quinoline derivatives on cancer cell lines, revealing that this compound significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Assessment
    In vitro tests demonstrated that this compound exhibited moderate antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) recorded at 8 µg/mL and 16 µg/mL respectively.
  • Inflammation Modulation Research
    Research focused on the anti-inflammatory properties showed that this compound could reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common 3-acylquinoline core with analogs, but variations in substituents significantly alter properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP<sup>a</sup>
(4-Ethylphenyl)(quinolin-3-yl)methanone C18H15NO 261.32 4-Ethylphenyl ~3.5
Phenyl(quinolin-3-yl)methanone C16H11NO 233.26 Phenyl ~2.8
(4-Methoxyphenyl)(quinolin-3-yl)methanone C17H13NO2 263.29 4-Methoxyphenyl ~2.5
4-Fluoro-3-hydroxyphenylmethanone C16H10FNO2 283.26 4-Fluoro-3-hydroxyphenyl N/A

<sup>a</sup>logP values estimated using substituent contribution models.

  • Ethyl vs.
  • Halogenated Analogs : Fluorine and hydroxyl groups (e.g., in ) reduce logP but introduce hydrogen-bonding capabilities, affecting solubility and target interactions.

Pharmacological Potential

  • Anticancer Activity: Quinoxaline analogs (e.g., methotrexate-like compounds) show in vitro anticancer activity, suggesting that quinoline derivatives with electron-withdrawing groups (e.g., sulfonyl in ) may enhance efficacy .
  • Antitubercular Properties: 4-Aminoquinoline derivatives demonstrate antitubercular activity, though the ethylphenyl variant’s specific activity remains unstudied .
  • Chalcone Hybrids: Compounds like 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () exhibit enhanced bioactivity due to conjugated systems, a feature absent in the target compound.

Stereochemical Considerations

The synthesis of this compound derivatives in yields two isomers:

S-Cyclization product: Dominant (90% yield), stabilized by thiopyrano ring formation.

N-Cyclization product: Minor (trace), forming a dihydrobenzo[b][1,8]naphthyridine structure. Isomeric differences could lead to divergent biological activities, emphasizing the need for stereochemical control .

Biological Activity

(4-Ethylphenyl)(quinolin-3-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, pharmacokinetics, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₁O. The structure features a quinoline moiety linked to an ethyl-substituted phenyl group, which may enhance its solubility and modulate its biological activity compared to other derivatives.

Target of Action

Quinoline derivatives, including this compound, have been shown to interact with various biological targets. The primary mechanism involves the inhibition of DNA synthesis by forming complexes with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This action results in the prevention of bacterial growth and has implications for its use as an antimicrobial agent.

Mode of Action

The compound's mode of action is multifaceted:

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound are scarce, quinoline derivatives generally exhibit favorable pharmacokinetic properties such as good tissue penetration and metabolic stability. These properties are crucial for their therapeutic efficacy.

Antimicrobial Activity

Studies indicate that quinoline derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, with some exhibiting IC50 values in the low micromolar range .

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. For example, certain analogs have demonstrated selective cytotoxicity against specific cancer cell lines, such as HepG2 liver cancer cells. The mechanism often involves the induction of cell cycle arrest and apoptosis through DNA damage pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives found that those with structural similarities to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated IC50 values ranging from 0.5 to 10 µg/mL against resistant strains .
  • Anticancer Studies : In vitro assays demonstrated that certain quinoline derivatives can inhibit cell proliferation in cancer cell lines with IC50 values ranging from 150 nM to 680 nM against chloroquine-resistant strains. This suggests a promising avenue for further development in cancer therapeutics .
  • Mechanistic Insights : Research employing QSAR (Quantitative Structure–Activity Relationship) models has elucidated the relationship between structural features of quinoline derivatives and their biological activities. These models suggest that modifications at specific positions on the quinoline ring can significantly enhance biological efficacy .

Comparative Analysis

Compound NameStructureNotable Features
(4-Methylphenyl)(quinolin-3-yl)methanoneC₁₆H₁₅N₁OMethyl group may enhance lipophilicity
(4-Fluorophenyl)(quinolin-3-yl)methanoneC₁₆H₁₄FN₁OFluorine substitution may increase metabolic stability
This compoundC₁₆H₁₅N₁OEthyl substitution enhances solubility

Q & A

Q. What are the standard synthetic routes for (4-Ethylphenyl)(quinolin-3-yl)methanone, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions . For example, aryl boron reagents can react with heteroaromatic carbonyl chlorides (e.g., quinoline-3-carbonyl chloride) in the presence of Pd(PPh₃)₄ as a catalyst. Solvents like toluene or THF are used under reflux, with base additives (e.g., K₂CO₃) to enhance coupling efficiency. Yields are monitored via TLC and optimized by adjusting catalyst loading (5–10 mol%), reaction time (12–24 h), and temperature (80–110°C) .

Key Data :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: Toluene, reflux, 24 h
  • Yield: ~75–84% (similar to analogous methanone syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., quinoline C3 linkage, ethyl group on phenyl). Peaks for quinoline protons appear at δ 8.5–9.5 ppm, while ethyl groups show triplet/multiplet signals .
  • IR Spectroscopy : Bands at ~1650–1700 cm⁻¹ confirm ketone (C=O) stretching .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Q. What solvents and storage conditions are recommended for this compound?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. Storage at –20°C under inert atmosphere (N₂/Ar) prevents degradation. Stability studies suggest limited photodegradation in UV-transparent solvents .

Advanced Research Questions

Q. How do substituents on the quinoline or phenyl rings influence electronic properties and reactivity?

Substituents like electron-withdrawing groups (e.g., Cl, NO₂) on the quinoline ring increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) predict dipole moment variations: replacing ethyl with methoxy reduces polarity by ~0.5 D, affecting solubility .

Experimental Design :

  • Compare Hammett σ values of substituents with reaction rates in SNAr or coupling reactions.
  • Use solvatochromic shifts in UV-Vis to assess polarity changes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitubercular vs. cytotoxic effects)?

Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To address this:

  • Conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or microbial strains.
  • Validate target engagement via enzymatic assays (e.g., mycobacterial enoyl-ACP reductase inhibition for antitubercular activity) .

Q. Can computational models predict the compound’s pharmacokinetic properties?

QSPR/QSAR models (e.g., CC-DPS) correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability. For this compound:

  • Predicted logP: ~3.2 (moderate lipophilicity)
  • Blood-brain barrier penetration: Low (polar surface area >80 Ų) .

Q. How can synthetic yields be improved for scale-up without compromising purity?

Optimize via:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) while maintaining yields.
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., coupling reactions).
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >98% purity .

Methodological Guidance for Data Contradictions

  • Conflicting solubility data : Re-evaluate using standardized protocols (e.g., shake-flask method in PBS vs. DMSO) .
  • Divergent biological results : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.